molecular formula C16H15Cl2N3O B2688710 5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide CAS No. 1311771-77-3

5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide

Cat. No. B2688710
CAS RN: 1311771-77-3
M. Wt: 336.22
InChI Key: XLCSXEPMSGKQGI-UHFFFAOYSA-N
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Description

5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide, commonly known as DCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPA is a pyridine-based compound that has a cyclopropyl group and a carboxamide functional group attached to it.

Mechanism of Action

The mechanism of action of DCPA as a herbicide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). PPO is an essential enzyme in the synthesis of chlorophyll, which is required for photosynthesis in plants. By inhibiting PPO, DCPA disrupts the normal functioning of the plant, leading to its death.
Biochemical and Physiological Effects
DCPA has been shown to have minimal toxicity to humans and animals. However, it can cause skin irritation and eye irritation if it comes in contact with the skin or eyes. DCPA has also been shown to have low acute toxicity to aquatic organisms.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using DCPA in lab experiments is its specificity towards PPO. DCPA is highly selective towards PPO and does not affect other enzymes, making it an ideal tool for studying the role of PPO in plants. However, one of the limitations of using DCPA in lab experiments is its low solubility in water, which can make it challenging to administer to plants.

Future Directions

There are several future directions for research on DCPA. One of the areas of research is the development of new herbicides based on the structure of DCPA. Researchers are also studying the potential use of DCPA as an insecticide and fungicide. Another area of research is the study of the molecular mechanism of DCPA's interaction with PPO and the development of new PPO inhibitors based on DCPA's structure.
Conclusion
In conclusion, DCPA is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPA's specificity towards PPO makes it an ideal tool for studying the role of PPO in plants. DCPA has shown potential applications as a herbicide, insecticide, and fungicide. Future research on DCPA is focused on the development of new herbicides, the study of the molecular mechanism of DCPA's interaction with PPO, and the development of new PPO inhibitors based on DCPA's structure.

Synthesis Methods

DCPA can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method of DCPA is a complex process that requires expertise in organic chemistry. The first step involves the reaction of 3-cyanopyridine with cyclopropylamine to yield N-cyclopropyl-3-cyanopyridine. This intermediate is then reacted with 3-chloro-5,6-dichloropyridine in the presence of a base to yield DCPA.

Scientific Research Applications

DCPA has shown potential applications in various fields of scientific research. One of the primary areas of research for DCPA is its use as a herbicide. DCPA has been shown to be effective in controlling weeds and has been used in various crops, including potatoes, carrots, and onions. DCPA has also been studied for its potential use as an insecticide and fungicide.

properties

IUPAC Name

5,6-dichloro-N-cyclopropyl-N-(1-pyridin-3-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c1-10(11-3-2-6-19-8-11)21(13-4-5-13)16(22)12-7-14(17)15(18)20-9-12/h2-3,6-10,13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCSXEPMSGKQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N(C2CC2)C(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide

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